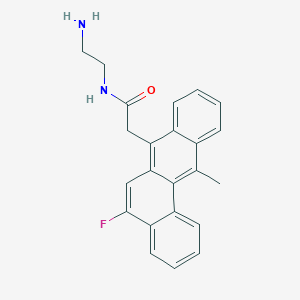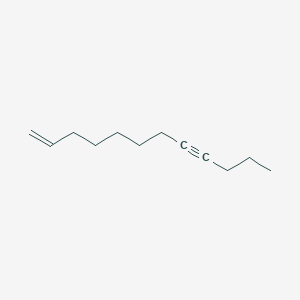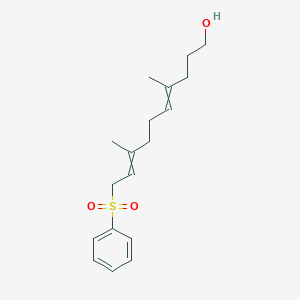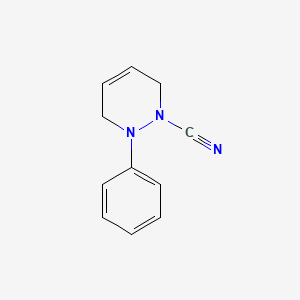
N-ethyl-N-prop-2-enylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-prop-2-enylformamide is an organic compound with the molecular formula C₆H₁₁NO. It is also known by other names such as allyl (ethyl)formamide and N-ethyl-N-(2-propenyl)formamide . This compound is characterized by the presence of an ethyl group and a prop-2-enyl group attached to the nitrogen atom of a formamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-prop-2-enylformamide typically involves the reaction of ethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of acryloyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving the reaction of ethylamine with acryloyl chloride or other suitable acrylate derivatives are employed on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-prop-2-enylformamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-prop-2-enylformamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethyl-N-prop-2-enylformamide involves its interaction with various molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The prop-2-enyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethylformamide: Similar structure but lacks the prop-2-enyl group.
N,N-diethylformamide: Contains two ethyl groups instead of an ethyl and a prop-2-enyl group.
N-vinylformamide: Contains a vinyl group instead of a prop-2-enyl group.
Uniqueness
N-ethyl-N-prop-2-enylformamide is unique due to the presence of both an ethyl and a prop-2-enyl group attached to the nitrogen atom. This structural feature allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Eigenschaften
CAS-Nummer |
155809-48-6 |
|---|---|
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
N-ethyl-N-prop-2-enylformamide |
InChI |
InChI=1S/C6H11NO/c1-3-5-7(4-2)6-8/h3,6H,1,4-5H2,2H3 |
InChI-Schlüssel |
MXSUPXUFGHLNEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)


![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)



![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)
![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)

![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)
